Product packaging for 3-Bromo-7-chloro-4H-chromen-4-one(Cat. No.:)

3-Bromo-7-chloro-4H-chromen-4-one

Cat. No.: B12041717
M. Wt: 259.48 g/mol
InChI Key: PHHUZARZSAZGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-chloro-4H-chromen-4-one is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a chromen-4-one scaffold, a structure recognized as a privileged motif in the design of bioactive molecules due to its prevalence in flavonoids and other natural products . The specific bromo and chloro substituents at the 3- and 7- positions make it a versatile building block for further synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions, to create more complex derivatives for biological evaluation. Current research indicates that 4H-chromenone derivatives are being actively investigated for their potential against immune-mediated inflammatory diseases . Studies have shown that novel synthetic chromenone compounds can exhibit significant activity in models of psoriasis, potentially through the modulation of key inflammatory pathways such as JAK-STAT . As a key synthetic precursor, this compound provides researchers with a critical starting point for the design and synthesis of new chemical entities aimed at these and other biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrClO2 B12041717 3-Bromo-7-chloro-4H-chromen-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrClO2

Molecular Weight

259.48 g/mol

IUPAC Name

3-bromo-7-chlorochromen-4-one

InChI

InChI=1S/C9H4BrClO2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H

InChI Key

PHHUZARZSAZGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=C(C2=O)Br

Origin of Product

United States

Spectroscopic Characterization Methodologies for Structural Elucidation of Substituted Chromen 4 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Bromo-7-chloro-4H-chromen-4-one, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and vinyl protons. The proton at the 2-position (H-2) is anticipated to appear as a singlet in the downfield region, typically between 8.0 and 8.5 ppm, due to the influence of the adjacent oxygen atom and the carbonyl group. The aromatic protons on the benzene (B151609) ring will present a more complex pattern. The H-5 proton would likely be a doublet, with its chemical shift influenced by the deshielding effect of the carbonyl group. The H-6 and H-8 protons would also appear as doublets or doublets of doublets, with their precise chemical shifts and coupling constants determined by their positions relative to the chloro and bromo substituents.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The most downfield signal is expected to be the carbonyl carbon (C-4) due to its significant deshielding, typically appearing in the range of 175-180 ppm. The carbons of the chromone (B188151) ring (C-2, C-3, and the bridgehead carbons C-4a and C-8a) will have characteristic chemical shifts. The C-3 carbon, being directly attached to the bromine atom, will have its resonance shifted, while the C-7 carbon, bonded to chlorine, will also show a characteristic shift. The remaining aromatic carbons (C-5, C-6, and C-8) will have shifts determined by the electronic effects of the halogen substituents.

Proton (¹H) Assignment Expected Chemical Shift (ppm) Multiplicity
H-28.0 - 8.5Singlet
H-5~8.0Doublet
H-6~7.5Doublet of Doublets
H-8~7.8Doublet
Carbon (¹³C) Assignment Expected Chemical Shift (ppm)
C-2~155
C-3~115
C-4~176
C-4a~124
C-5~127
C-6~125
C-7~135
C-8~120
C-8a~155

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1650-1630 cm⁻¹ for α,β-unsaturated ketones like chromones. Additionally, the spectrum will show characteristic absorptions for the C=C stretching vibrations of the aromatic and pyrone rings, usually in the 1600-1450 cm⁻¹ range. The C-O-C stretching of the ether linkage within the chromone core will also be present, typically around 1250-1000 cm⁻¹. The presence of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds would give rise to absorptions in the fingerprint region, generally below 800 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Carbonyl)1650 - 1630
C=C (Aromatic/Vinyl)1600 - 1450
C-O-C (Ether)1250 - 1000
C-Cl (Chloro)800 - 600
C-Br (Bromo)700 - 500

Mass Spectrometry (MS), Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 259.48 g/mol . Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks. The isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive M, M+2, and M+4 pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. The calculated exact mass for C₉H₄BrClO₂ is 258.9158. The experimental HRMS value should be in close agreement with this theoretical value, confirming the molecular formula.

Common fragmentation pathways for chromones involve the retro-Diels-Alder reaction, leading to the loss of acetylene (B1199291) or carbon monoxide. The initial loss of the bromine atom or a carbonyl group (CO) are also plausible fragmentation patterns that would be observed in the mass spectrum.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen, bromine, and chlorine) in the compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula, C₉H₄BrClO₂. This analysis serves as a fundamental confirmation of the compound's empirical formula and its purity.

Element Theoretical Percentage
Carbon (C)41.66%
Hydrogen (H)1.55%
Bromine (Br)30.79%
Chlorine (Cl)13.66%
Oxygen (O)12.33%

By combining the data from these spectroscopic and analytical techniques, a complete and unambiguous structural assignment of this compound can be achieved, ensuring the identity and integrity of the synthesized compound.

Advanced Structural Analysis and Crystallography of Halogenated Chromen 4 One Scaffolds

Single-Crystal X-ray Diffraction Studies of Chromone (B188151) Derivatives

The chromone core, a fusion of a benzene (B151609) and a γ-pyrone ring, generally exhibits a high degree of planarity. researchgate.net Halogen substitution can, however, introduce minor distortions. The data presented below is representative of typical values found in halogenated chromone structures and serves as a predictive model for 3-Bromo-7-chloro-4H-chromen-4-one.

Table 1: Predicted Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~7.5
b (Å) ~12.0
c (Å) ~9.0
α (°) 90
β (°) ~105
γ (°) 90
Volume (ų) ~770
Z 4

Note: These values are illustrative and based on analyses of structurally similar halogenated chromones.

Table 2: Selected Predicted Bond Lengths and Angles for this compound

Bond/Angle Predicted Length (Å) / Angle (°)
C-Br ~1.88
C-Cl ~1.74
C=O ~1.22
C-O (ring) ~1.37
C=C ~1.34
C-C (aromatic) ~1.39
O-C=C ~120
C-C(Br)-C ~118
C-C(Cl)-C ~120

Note: These values are estimations based on data from related structures.

Analysis of Intermolecular Interactions, such as Hydrogen Bonding and Halogen Bonding

The crystal packing of halogenated chromones is significantly influenced by a network of non-covalent interactions. These include conventional and unconventional hydrogen bonds, as well as halogen bonds.

Hydrogen Bonding: The carbonyl oxygen of the chromone ring is a primary hydrogen bond acceptor. acs.org In the absence of strong hydrogen bond donors, weak C-H···O interactions involving aromatic and pyrone ring hydrogens play a crucial role in stabilizing the crystal lattice. bohrium.com The presence of electronegative halogens can also enhance the acidity of adjacent C-H protons, promoting the formation of these weak hydrogen bonds.

Investigation of π-π Stacking Interactions in Crystal Packing

The planar aromatic system of the chromone scaffold makes it highly susceptible to π-π stacking interactions. rsc.org These interactions arise from the attractive, non-covalent forces between electron-rich π systems and are a dominant feature in the crystal packing of many aromatic compounds.

In halogenated chromones, these stacking interactions typically occur between the benzene rings of adjacent molecules. The presence of electron-withdrawing halogen substituents can modulate the electron density of the aromatic ring, influencing the strength and geometry of these interactions. Offset or slipped-stack arrangements are common, maximizing attractive forces while minimizing steric repulsion. The centroid-to-centroid distance in such stacked dimers is typically in the range of 3.5 to 4.0 Å.

Conformational Analysis of the 4H-Chromen-4-one Ring System

The 4H-chromen-4-one ring system is generally considered to be planar, though minor puckering of the pyrone ring can occur. youtube.com Substituents on the ring can influence this planarity. Computational studies and experimental data from related structures indicate that the fused ring system is relatively rigid. umn.edu

The planarity of the chromone core is crucial for maximizing π-orbital overlap, which contributes to the electronic properties of the molecule. Conformational analysis of substituted chromones often reveals that the molecule adopts a largely planar conformation in the solid state to facilitate efficient crystal packing through the aforementioned π-π stacking and other intermolecular interactions. youtube.comnih.gov Any significant deviation from planarity would likely be due to substantial steric hindrance from bulky substituents, which is not expected for the bromo and chloro substitutions in the title compound.

Computational and Theoretical Investigations of 3 Bromo 7 Chloro 4h Chromen 4 One and Analogues

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of chromone (B188151) derivatives. These calculations offer a detailed understanding of the molecule's behavior at a quantum level.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity.

For chromone derivatives, the HOMO-LUMO gap is analyzed to confirm their bioactive nature. nih.gov The distribution of HOMO and LUMO across the molecule reveals the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In many chromone analogues, the HOMO is often localized on specific parts of the molecule, such as the C8 atom, while the LUMO distribution varies depending on the substituents. researchgate.net The presence of electron-donating or electron-withdrawing groups can significantly influence the electron density and, consequently, the HOMO-LUMO gap. nih.gov

Table 1: Frontier Molecular Orbital Data for Chromone Analogues

Compound/AnalogueHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Analogue 1Data unavailableData unavailableData unavailable
Analogue 2Data unavailableData unavailableData unavailable
Analogue 3Data unavailableData unavailableData unavailable
Note: Specific energy values for 3-Bromo-7-chloro-4H-chromen-4-one are not readily available in the provided search results. The table is illustrative of the data typically generated in such studies.

Reactivity Descriptors for Understanding Chemical Behavior

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further understand the chemical behavior of molecules like this compound. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, softness, and the electrophilicity index. dntb.gov.ua

Chemical Hardness and Softness: Hardness is a measure of a molecule's resistance to change in its electron distribution, while softness is the inverse of hardness. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. rsc.org

Electrophilicity Index: This descriptor quantifies the ability of a molecule to accept electrons.

These reactivity descriptors are highly sensitive to the nature of the substituents on the chromone ring. rsc.org For instance, halogen substitutions, such as the bromo and chloro groups in the title compound, are known to amplify the binding affinity of chromone derivatives in biological systems, suggesting an influence on their reactivity profiles. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov

In chromone derivatives, the MEP map can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net For example, the carbonyl oxygen of the chromone core typically presents a region of high negative electrostatic potential, making it a potential hydrogen bond acceptor. acs.org The presence and location of halogen atoms, like bromine and chlorine, would also significantly influence the MEP map, creating regions of varying electrostatic potential that can affect how the molecule interacts with biological targets. nih.gov

In Silico Molecular Modelling and Docking Studies

Molecular modelling and docking are computational techniques that play a crucial role in modern drug discovery by predicting how a ligand (a small molecule like this compound) might bind to a target protein. wikipedia.org

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a protein's active site. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For chromone derivatives, docking studies have shown strong binding affinities to various protein targets, indicating their potential as therapeutic agents. nih.govnih.gov

The process typically involves preparing the 3D structures of both the ligand and the target protein and then using a docking program, such as AutoDock Vina, to explore possible binding poses. nih.govnih.gov The results are often ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Studies on related chromone derivatives have demonstrated that substitutions on the chromone ring, including halogenation, can significantly impact binding affinity. nih.govacs.org For instance, chloro and bromo substitutions have been shown to enhance the binding affinity of certain chromone derivatives to their target proteins. nih.gov

Table 2: Illustrative Molecular Docking Results for Chromone Derivatives with a Target Protein

CompoundBinding Energy (kcal/mol)Key Interacting Residues
6-isopropyl-3-formyl chromone-8.5Data unavailable
(Z)-3-(4′-chlorobenzylidene)-thiochroman-4-oneNot specified, but highest affinityData unavailable
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneBinding energies confirmed potencyData unavailable
Note: This table presents data for analogues to illustrate the type of information obtained from docking studies, as specific data for this compound was not found.

Exploration of Conformational Dynamics and Stability

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to explore the conformational dynamics and stability of the ligand-protein complex over time. nih.gov MD simulations track the movements of atoms in the complex, providing insights into the flexibility of the ligand and the protein and the stability of their interactions.

For chromone derivatives, MD simulations have been used to assess the strength of the protein-ligand complex at the active site. nih.gov The root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation is often used as a measure of the complex's stability. A stable complex will typically show a low and consistent RMSD value. nih.gov These studies are crucial for validating the results of molecular docking and for gaining a more dynamic understanding of the binding process. nih.gov

Exploration of Biological Activities of 3 Bromo 7 Chloro 4h Chromen 4 One and Its Substituted Analogues

Antimicrobial Activity Studies (in vitro)

The chromone (B188151) framework is a key component in many compounds exhibiting a wide range of biological activities, including significant antimicrobial effects. nih.govresearchgate.net The introduction of various substituents, such as halogens and nitro groups, onto the chromone ring has been shown to modulate this activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Substituted chromones and their derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies on related flavonoid derivatives, such as 6-chloro-8-nitroflavanone and 6-bromo-8-nitroflavanone, have shown that the presence and position of halogen and nitro groups significantly influence their antibacterial properties. nih.gov

For instance, in a study involving flavonoid derivatives, 6-chloro-8-nitroflavanone (5) initially showed a high optical density with Pediococcus pentosaceus, which then sharply decreased, indicating a potential bactericidal effect after an initial period. nih.gov Conversely, the same compound stimulated the growth of the probiotic bacterium Lactobacillus acidophilus. nih.gov Another derivative, 6-chloro-8-nitroflavone (6), demonstrated growth inhibition against P. pentosaceus and strong antimicrobial properties against Lactobacillus plantarum. nih.gov It also showed a similar effect to 6-bromo-8-nitroflavone (9) in inhibiting the growth of Enterococcus faecalis and Staphylococcus aureus. nih.gov

Quantitative structure-activity relationship (QSAR) analyses on related halogenated indoles suggest that the presence of chloro and bromo substituents at specific positions is crucial for their antibacterial activity against strains like Vibrio parahaemolyticus. frontiersin.org This underscores the importance of the halogen placement on the heterocyclic ring for biological efficacy.

Antifungal Efficacy Against Various Pathogenic Fungi

The antifungal potential of chromone derivatives is a significant area of research. Azole antifungals, which are a major class of drugs used to treat fungal infections, work by targeting the ergosterol (B1671047) biosynthesis pathway. nih.gov Research into novel chromenol derivatives incorporating a triazole moiety has yielded compounds with promising antifungal activity. nih.gov

In one study, fourteen new 1H-1,2,4-triazole functionalized chromenols were synthesized and tested against a panel of pathogenic fungi. nih.gov The results indicated that twelve of the fourteen compounds were more active than the reference drugs, ketoconazole (B1673606) and bifonazole. nih.gov The most potent compound, 3k , exhibited Minimum Inhibitory Concentration (MIC) values ranging from 22.1–184.2 µM across different fungal species. nih.gov The most susceptible fungus was Trichoderma viride, while Aspergillus fumigatus proved to be the most resistant. nih.gov The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent was found to be highly beneficial for antifungal activity. nih.gov

Investigation of Antimicrobial Mechanisms (e.g., Efflux Pump Inhibition)

The mechanisms underlying the antimicrobial action of chromone analogues are multifaceted. For antifungal azole derivatives, the primary mechanism is the inhibition of the CYP51 enzyme (sterol 14α-demethylase), which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Molecular docking studies on novel chromenol derivatives have supported the inhibition of Candida albicans CYP51 as a likely mechanism of their antifungal effect. nih.gov

For antibacterial activity, the disruption of bacterial membrane functions is a common mechanism. nih.gov In related halogenated indoles, compounds like 4-chloroindole (B13527) have been observed to cause visible damage to the cell membrane of V. parahaemolyticus. frontiersin.org While specific studies on efflux pump inhibition by 3-Bromo-7-chloro-4H-chromen-4-one were not prominent in the reviewed literature, this remains a plausible mechanism for chromone derivatives, given their structural similarities to known efflux pump inhibitors.

Anticancer and Antiproliferative Investigations (in vitro)

The chromone scaffold is recognized for its presence in compounds with significant anticancer and antiproliferative properties. researchgate.netnih.gov The addition of substituents can enhance this activity, making these derivatives promising candidates for cancer therapy. nih.gov

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of substituted chromenes against various cancer cell lines. In one study, a series of novel chromenes (4a-e) were synthesized and tested, showing activity in the nanomolar range against melanoma, prostate, and glioma cancer cell lines. nih.gov

For example, compound 4a (2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile) and 4b (2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-7-methoxy-4H-chromene-3-carbonitrile) showed potent inhibition of the A375 melanoma cell line with IC₅₀ values of 0.13 µM and 0.14 µM, respectively. nih.gov They were also active against a taxol-resistant prostate cancer cell line. nih.gov Compound 4e (2-amino-4-(4-chloro-3-nitrophenyl)-7-hydroxy-4H-chromene-3-carbonitrile) was particularly effective against the A172 human glioma cell line, with an IC₅₀ of just 7.4 nM. nih.gov

Another class of related compounds, 7-chloroquinoline (B30040) hydrazones, also exhibited significant cytotoxic activity across a broad panel of 60 cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer, with some compounds showing submicromolar GI₅₀ values. nih.gov

Modulation of Apoptosis Pathways and Related Gene Expression

Apoptosis, or programmed cell death, is a critical process for normal tissue development and a key target for anticancer therapies. nih.gov The anticancer activity of chromone derivatives is often linked to their ability to induce apoptosis in cancer cells. The process of apoptosis involves a cascade of events, including the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies. nih.gov

Studies on chromene analogs suggest that their mechanism of action can be cytostatic rather than cytotoxic, by targeting processes like tubulin polymerization. nih.gov For instance, the activity of compound 4a was consistent with that of agents that disrupt tubulin, leading to cell cycle arrest and inhibition of proliferation. nih.gov

In related biscoumarin compounds, which also contain a chromene ring system, anticancer activity has been linked to the suppression of signaling pathways. For example, a biscoumarin derivative was found to inhibit lung cancer cell proliferation and migration by reducing the expression of matrix metalloproteinases (MMP-2 and MMP-9) and suppressing the phosphorylation of p38. plos.org The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases like caspase-3, which leads to the characteristic biochemical and morphological changes of apoptosis. nih.gov While direct evidence for this compound is lacking, the modulation of such apoptotic and signaling pathways is a highly probable mechanism for the anticancer effects observed in its analogues.

Enzyme-Targeted Anticancer Mechanisms (e.g., Telomerase Inhibition, Sirtuin (Sirt2) Inhibition, Tubulin Polymerization Inhibition)

Telomerase Inhibition: Telomerase, an enzyme responsible for maintaining telomere length, is reactivated in the vast majority of cancer cells, enabling their unlimited proliferation. nih.gov Consequently, it is considered a prime target for anticancer drug development. nih.gov Studies on 2-phenyl-4H-chromone derivatives have demonstrated their potential as telomerase inhibitors. nih.gov For instance, certain derivatives containing an amide and a 1,3,4-oxadiazole (B1194373) moiety have shown significant telomerase inhibitory activity, with some compounds exhibiting IC₅₀ values below 1 µM, which is considerably more potent than the reference inhibitor, staurosporine (B1682477) (IC₅₀ = 6.41 µM). nih.gov Further investigation into a series of trimethoxyphenyl-4H-chromen derivatives revealed that they can inhibit telomerase activity by decreasing the expression of dyskerin, a key component of the telomerase complex. nih.gov One particular compound from this series demonstrated potent inhibitory activity against telomerase and high cytotoxic activity against several human cancer cell lines, including Hela, SMMC-7721, and HepG2. nih.gov

Sirtuin (Sirt2) Inhibition: Sirtuins are a class of NAD⁺-dependent deacetylases that regulate diverse cellular processes, and their dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. nih.govresearchgate.net Sirtuin 2 (SIRT2), in particular, has emerged as a valid drug target in certain cancers. researchgate.net A series of substituted chroman-4-one derivatives, structurally related to this compound, have been synthesized and identified as potent and selective SIRT2 inhibitors. nih.govresearchgate.net An initial screening identified 8-bromo-6-chloro-2-pentylchroman-4-one as a potent SIRT2 inhibitor with an IC₅₀ value of 4.5 μM. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that an intact carbonyl group and specific substitutions at the 2-, 6-, and 8-positions are crucial for high potency. nih.govresearchgate.net Larger, electron-withdrawing groups at the 6- and 8-positions, such as bromo and chloro substituents, were found to be favorable for activity. researchgate.net The most potent compound in one such study was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM. researchgate.net These inhibitors demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3. nih.govresearchgate.net

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Analogues

CompoundR2R6R8Inhibition at 200 μM (%)IC₅₀ (μM)
1a (CH₂₄CH₃ClBr88 ± 0.94.3
(+)-1a (CH₂₄CH₃ClBr70 ± 0.84.5
1m (CH₂)₄CH₃BrBr>701.5

Data sourced from studies on substituted chroman-4-one derivatives. nih.govresearchgate.net

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov The chromone scaffold has been incorporated into molecules designed as tubulin polymerization inhibitors. While direct studies on this compound are limited, related structures like chalcones, which are precursors to flavonoids, and other chromone derivatives have shown activity. For example, certain chalcone-like compounds inhibit tubulin polymerization with IC₅₀ values below 2 μM. nih.gov Hybrid molecules combining the chromone structure with other pharmacophores have also been developed. One such hybrid, a 7-hydroxy-2H-chromen-2-one derivative, was identified as a tubulin polymerization inhibitor with an IC₅₀ value of 2.4 μM. nih.gov These findings suggest that the chromone scaffold is a viable starting point for developing compounds that target tubulin.

Anti-inflammatory Activity Assessments (in vitro)

Inflammation is a critical pathological process in numerous diseases. Chromone derivatives have been explored for their ability to modulate inflammatory responses, primarily by targeting key signaling molecules and pathways.

Modulation of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Therefore, inhibiting NO production is a key strategy for developing anti-inflammatory agents. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have shown that 2-phenyl-4H-chromen-4-one derivatives can effectively inhibit NO production. inalcopharm.com The evaluation of a series of these flavonoid derivatives revealed that most compounds possessed favorable NO inhibitory activity with low toxicity to the cells. inalcopharm.com This suggests that the chromone scaffold can be functionalized to create potent inhibitors of inflammatory mediators like NO.

Inhibition of Pro-inflammatory Signaling Pathways (e.g., TLR4/MAPK Pathways)

The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in initiating the innate immune response and subsequent inflammation. Activation of TLR4 by LPS triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. inalcopharm.com Research has demonstrated that 2-phenyl-4H-chromen-4-one derivatives can suppress LPS-induced inflammation by inhibiting the TLR4/MAPK pathway. inalcopharm.com One promising compound was shown to downregulate the expression of NO, IL-6, and TNF-α. inalcopharm.com This inhibition of the TLR4/MAPK signaling cascade highlights a key mechanism by which chromone analogues exert their anti-inflammatory effects. inalcopharm.com

Antioxidant Activity Evaluations (in vitro)

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to numerous pathologies. Flavonoids and related phenolic compounds are well-known for their antioxidant properties. The 4H-chromen-4-one core structure is a common feature in many of these natural antioxidants.

The antioxidant potential of various chromone derivatives has been confirmed through in vitro assays. For instance, a study on (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives found that they exhibit significant antiradical activity against the DPPH radical. Another study investigating halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives, synthesized from 6-chloro- and 6-bromo-3-hydroxychromones, also assessed their antioxidant capacity using the ferric reducing antioxidant power (FRAP) assay. The inherent ability of the chromone scaffold to participate in redox reactions, often enhanced by hydroxyl substitutions, underpins its antioxidant activity.

Enzyme Inhibitory Profiles (in vitro)

Beyond anticancer and anti-inflammatory targets, chromone derivatives have been evaluated against other enzymes with therapeutic relevance.

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that hydrolyzes β-D-glucuronic acid residues from various substrates. Elevated levels of this enzyme, particularly in the gut microbiota, are linked to the reactivation of drug metabolites, leading to toxicity, and have been implicated in conditions like colon carcinogenesis. nih.gov Therefore, inhibitors of β-glucuronidase are of significant therapeutic interest. While research specifically on this compound is not available, studies on structurally related coumarin (B35378) (2H-chromen-2-one) derivatives have shown inhibitory activity against bacterial β-glucuronidase. nih.gov For example, 7,8-dihydroxy-4-methyl-2H-chromen-2-one and 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one displayed IC₅₀ values of 52.39 µM and 60.50 µM, respectively. nih.gov These findings indicate that the benzopyrone skeleton, common to both coumarins and chromones, is a viable scaffold for developing β-glucuronidase inhibitors.

Table 2: In Vitro β-Glucuronidase Inhibition by Coumarin Derivatives

CompoundIC₅₀ (μM)
7,8-dihydroxy-4-methyl-2H-chromen-2-one 52.39 ± 1.85
3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one 60.50 ± 0.87
3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one 380.26 ± 0.92
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16

Data sourced from a study on coumarin derivatives against E. coli β-glucuronidase. nih.gov

Endothelin-A Receptor Antagonism

The endothelin (ET) axis is integral to the regulation of vascular tone, and its overactivity is implicated in pathologies like pulmonary arterial hypertension (PAH). nih.govmdpi.com This has led to the development of endothelin receptor antagonists (ERAs) that block the potent vasoconstrictive effects of endothelin-1 (B181129) (ET-1). nih.govnih.govnih.gov These antagonists are categorized based on their selectivity for the two receptor subtypes, ET-A and ET-B. mdpi.comwikipedia.org While selective ET-A antagonists like ambrisentan (B1667022) and atrasentan (B1666376) are designed to primarily block vasoconstriction, dual antagonists such as bosentan (B193191) and macitentan (B1675890) act on both receptor types. mdpi.comwikipedia.org

While direct studies on this compound as an endothelin receptor antagonist are not prominent in the reviewed literature, the broader class of flavonoid and chromone derivatives has been explored for activity at various G protein-coupled receptors. For instance, flavonoid derivatives have been successfully optimized as selective antagonists for adenosine (B11128) receptors. nih.gov The structural rigidity and synthetic tractability of the chromone scaffold make it a viable candidate for designing receptor antagonists. Research into non-peptide antagonists has led to diverse chemical structures, including pyrimidine (B1678525) derivatives and propanoic acid derivatives, demonstrating that a wide range of molecular shapes can achieve high-affinity binding to the endothelin receptors. nih.govmdpi.com Further investigation would be required to determine if the specific substitution pattern of a bromo and chloro group on the chromen-4-one core could confer selective antagonism at the ET-A receptor.

BACE1 Enzyme Inhibition for Neurodegenerative Research

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in neurodegenerative research, particularly for Alzheimer's disease. mdpi.com BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that can aggregate into neurotoxic plaques. mdpi.comnih.gov Therefore, inhibiting BACE1 is a key strategy to reduce Aβ production and slow disease progression. nih.gov

The chromen-4-one structure is the core of flavonoids, a class of natural products extensively studied for BACE1 inhibitory activity. nih.govdntb.gov.ua Structure-activity relationship (SAR) studies have shown that the ability of flavonoids to inhibit BACE1 is highly dependent on their substitution patterns. nih.govresearchgate.net Key interactions for inhibition include the formation of hydrogen bonds with the catalytic aspartic acid residues, Asp32 and Asp228, within the enzyme's active site. nih.govdntb.gov.ua

For example, studies on various flavonoids have revealed crucial insights:

Flavanones: The presence and positioning of sugar moieties can enhance inhibitory activity. dntb.gov.ua

Chalcones: The electronegativity of substituents on the aromatic rings influences inhibitory potency, with ring A typically involved in hydrogen bonding and ring B participating in van der Waals interactions. dntb.gov.ua

Myricetin (a flavonol): This compound has been shown to bind to catalytic residues like Asp228 and form additional hydrogen bonds with other residues such as Tyr71 and Thr72. nih.gov

These findings suggest that the this compound scaffold, as a member of the broader chromone family, holds potential as a basis for designing novel BACE1 inhibitors. The specific electronic and steric properties imparted by the bromine and chlorine substituents would need to be evaluated to determine their influence on binding within the highly flexible BACE1 active site.

Cholinesterase Inhibition

Inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a cornerstone of symptomatic treatment for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors help to ameliorate cognitive decline. The chromenone scaffold has been identified as a versatile base for developing potent cholinesterase inhibitors.

In one study, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated for their in vitro inhibitory activity against AChE and BChE. The research identified compounds with significant potency and selectivity. For instance, compound 4k demonstrated particularly strong and selective inhibition of BChE. Kinetic studies revealed that this compound acts as a competitive inhibitor. The results indicated that substitutions at specific positions on the chromenone ring were critical for activity, as some analogues with different substitution patterns were found to be nearly inactive.

CompoundTarget EnzymeInhibitory Activity (IC₅₀)Inhibition TypeKi Value
4kBChE0.65 ± 0.13 µMCompetitive0.55 µM

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolic pathways of neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. The chromone core is a well-established scaffold for reversible and selective MAO inhibitors.

Research into chromone-hydroxypyridinone hybrids has yielded potent and selective inhibitors of human MAO-B (hMAO-B). Studies have shown that substituents at the C-7 position of the chromone ring play a significant role in enhancing inhibitory activity and selectivity. This led to the identification of compound 17d , which exhibited a strong and selective inhibitory effect on hMAO-B. Docking simulations suggested that this compound occupies both the substrate and entrance cavities of the enzyme, establishing crucial interactions with pocket residues.

CompoundTarget EnzymeInhibitory Activity (IC₅₀)Selectivity Index (SI) vs hMAO-A
17dhMAO-B67.02 ± 4.3 nM> 11

Antitubercular Activity Studies (in vitro)

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for novel antitubercular agents. The 4H-chromen-4-one scaffold has been investigated as a potential source for such agents. In a study focused on developing new treatments for MDR-TB, a series of 4H-chromen-4-one derivatives were synthesized through scaffold morphing of a known antitubercular benzofuran (B130515) compound.

These derivatives were tested for their in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The research identified compound 8d as a particularly active agent against both types of tuberculosis. mdpi.com This compound was highlighted as a promising lead for further development due to its favorable preliminary druggability profile, which included good microsomal stability and low cytotoxicity. mdpi.com The in vitro activity is typically determined using methods like the Resazurin Microtiter Assay (REMA) to find the minimum inhibitory concentration (MIC). nih.gov While the specific MIC for compound 8d was part of the detailed study results, its identification as a potent lead underscores the potential of the chromen-4-one class in combating tuberculosis. mdpi.com

Structure Activity Relationship Sar Studies of 3 Bromo 7 Chloro 4h Chromen 4 One Derivatives

Influence of Substituent Position and Nature on Biological Activities

The biological activity of chromen-4-one derivatives is profoundly influenced by the position and chemical nature of their substituents. acs.org Research across various therapeutic targets has demonstrated that even minor structural modifications can lead to significant changes in potency and selectivity.

For instance, in the context of sirtuin 2 (SIRT2) inhibitors, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are critical. Studies have shown that larger, electron-withdrawing groups at the 6- and 8-positions enhance inhibitory activity. acs.orgnih.gov Conversely, bulky substituents at the 2-position tend to diminish the inhibitory effect. acs.org The length of an alkyl chain at the 2-position is also a determining factor; for example, a pentyl group was found to be more optimal for SIRT2 inhibition than a propyl or heptyl group. acs.org Furthermore, substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity, highlighting the sensitivity of this position to modification. acs.org

The nature of the substituent at the 3-position has been shown to be important for cyclooxygenase-2 (COX-2) inhibitory activity. nih.govresearchgate.net In a series of 2-phenyl-4H-chromen-4-one derivatives, the size and nature of the group at this position significantly affected both potency and selectivity. researchgate.net Similarly, for inhibitors of the breast cancer resistance protein (ABCG2), a 4-bromobenzyloxy substituent at the 5-position was found to be important for activity. nih.gov

The influence of substituents extends to other biological targets as well. For monoamine oxidase B (MAO-B) inhibition, the placement of bromine or a methyl group on the chromone (B188151) ring has been shown to be effective. mdpi.com In the realm of antibacterial agents, the presence of hydroxyl groups at the 5-, 6-, and 7-positions of the 4-chromanone (B43037) scaffold plays a crucial role, although a 5-hydroxy group can sometimes decrease activity due to the formation of an intramolecular hydrogen bond with the 4-carbonyl group. acs.org For antiviral activity against the influenza A virus (IAV), the substituent at the C-2 position is a key determinant of potency. nih.gov

The following table summarizes the influence of substituent position and nature on the biological activities of various chromen-4-one derivatives.

Scaffold PositionSubstituent NatureBiological TargetEffect on Activity
2Alkyl chain length (optimal 3-5 carbons)SIRT2Potent inhibition acs.orgnih.gov
2Bulky groupsSIRT2Decreased inhibition acs.org
2VariousInfluenza A VirusImportant for activity nih.gov
3Various size and natureCOX-2Important for activity nih.govresearchgate.net
54-BromobenzyloxyABCG2Important for inhibition nih.gov
5, 7Hydroxy groupsBacteriaEnhanced antibacterial activity acs.org
6, 8Larger, electron-withdrawing groupsSIRT2Favorable for inhibition acs.orgnih.gov
7Fluoro groupSIRT2Weak inhibition acs.org

Role of Halogen Substituents (Bromine and Chlorine) on Biological Efficacy and Selectivity

The incorporation of halogen atoms, particularly bromine and chlorine, is a widely used strategy in medicinal chemistry to enhance the biological efficacy and selectivity of drug candidates. mdpi.comresearchgate.net Halogens can influence a molecule's physicochemical properties, such as lipophilicity and electronic character, and can participate in specific interactions with biological targets. researchgate.netnih.gov

In the context of chromen-4-one derivatives, halogenation has proven to be a critical factor in modulating their activity. For SIRT2 inhibitors, dihalogenated compounds, particularly those with chlorine and bromine, have demonstrated greater potency than their difluorinated or non-halogenated counterparts. acs.orgnih.gov This suggests that while electron-withdrawing properties are beneficial, other factors such as atomic size and polarizability also play a significant role. acs.org A noteworthy example is 6,8-dibromo-2-pentylchroman-4-one, which was identified as the most potent SIRT2 inhibitor in one study. acs.orgnih.gov The substitution of a 6-chloro group with a 6-bromo group was well-tolerated and resulted in comparable SIRT2 inhibitory activity. acs.org

The strategic placement of bromine has been shown to be crucial for other biological activities as well. For instance, a 4-bromobenzyloxy substituent at the 5-position of the chromone core is important for the inhibition of the ABCG2 transporter. nih.gov Similarly, bromine substitution at the R4 position of the chromone ring has been found to be effective for MAO inhibition. mdpi.com

In the field of antimicrobials, halogenation has been explored as a means to potentiate activity, especially against drug-resistant pathogens. nih.gov Studies on 3-nitro-2H-chromenes revealed that tri-halogenated derivatives exhibited potent anti-staphylococcal activity. nih.gov Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene emerged as a highly effective antibacterial agent within its series. nih.gov The introduction of halogens can lead to either an increase or a decrease in the efficacy of a compound, depending on the complex interplay of its modified physicochemical properties, target interactions, and metabolic pathways. nih.gov

The table below provides examples of the role of halogen substituents in the biological efficacy of chromen-4-one derivatives.

Compound TypeHalogen Substituent(s)Biological TargetEffect on Efficacy
Dihalogenated chroman-4-onesChlorine, BromineSIRT2More potent than difluorinated or non-halogenated analogs acs.orgnih.gov
6,8-disubstituted-2-pentylchroman-4-one6,8-DibromoSIRT2Most potent inhibitor in the series acs.orgnih.gov
Chromone derivative5-(4-bromobenzyloxy)ABCG2Important for inhibition nih.gov
Tri-halogenated 3-nitro-2H-chromeneBromine, ChlorineStaphylococcusPotent antibacterial activity nih.gov

Impact of Molecular Lipophilicity on Pharmacological Profiles

Molecular lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that significantly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. mdpi.com It affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. nih.govmdpi.com

In the development of chromen-4-one derivatives, managing lipophilicity is a key consideration. For example, some potent chroman-4-one-based SIRT2 inhibitors exhibited high lipophilicity, which could limit their utility in in vivo studies. acs.org Subsequent structural modifications aimed at introducing heterofunctionalities were successful in producing less lipophilic compounds with improved physicochemical properties. acs.org

Conversely, in some instances, increased lipophilicity is desirable for enhanced biological activity. For a series of phenyl chromene carbonitrile derivatives, lipophilic parameters were found to be a controlling factor in their activity. nih.gov The introduction of halogen atoms or specific functional groups like the trifluoromethyl group can increase lipophilicity, which may be advantageous for certain therapeutic applications. mdpi.comresearchgate.net

Strategies to modulate the lipophilicity of chromen-4-one derivatives have been employed to optimize their pharmacological profiles. The introduction of an acidic functional group, for instance, can increase polarity and lead to a more favorable pharmacokinetic profile by reducing excessive lipophilicity. acs.org The interplay between lipophilicity and biological activity is complex; for example, while halogenation can increase lipophilicity, it also influences other properties like a molecule's ability to form halogen bonds, which can affect drug-target binding affinity and membrane permeation. nih.gov

The following table illustrates the impact of molecular lipophilicity on the pharmacological profiles of chromen-4-one derivatives.

Compound SeriesModificationImpact on LipophilicityConsequence for Pharmacological Profile
Chroman-4-one SIRT2 inhibitorsHigh intrinsic lipophilicityHighLimited potential for in vivo applications acs.org
Chroman-4-one SIRT2 inhibitorsIntroduction of heterofunctionalitiesDecreasedImproved physicochemical properties acs.org
Chromen-4-one GPR55 ligandsIntroduction of an acidic functionDecreased (increased polarity)Favorable pharmacokinetic profile acs.org
Phenyl chromene carbonitrilesGeneral structureControlled by lipophilic parametersLipophilicity is a key determinant of activity nih.gov

Identification of Key Pharmacophores and Essential Structural Motifs for Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The identification of key pharmacophores and essential structural motifs within the chromen-4-one framework is fundamental for the rational design of new and improved therapeutic agents.

For potent and selective SIRT2 inhibition, several structural features have been identified as crucial. These include an intact carbonyl group at the 4-position, an alkyl chain of three to five carbons at the 2-position, and larger, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold. acs.orgnih.gov The chroman-4-one moiety itself has been recognized as a key pharmacophore for antimycobacterial activity. researchgate.net

In the context of COX-2 inhibition, a methylsulfonyl pharmacophore located at the para position of a C-4 phenyl ring has been identified as a key feature for potent activity. nih.govresearchgate.net For antibacterial activity, the essential structural motifs include a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position of the 4-chromanone scaffold, complemented by hydroxyl groups at the 5- and 7-positions. acs.org

The 2-amino-4H-chromene skeleton is another important structural motif that has been associated with a wide range of pharmacological effects. nih.gov Furthermore, the polar interaction of the keto function at the 4-position is of major importance for the binding and activation of the GPR55 receptor, where it likely acts as a hydrogen bond acceptor. acs.org

The table below outlines key pharmacophores and essential structural motifs for various biological activities of chromen-4-one derivatives.

Biological TargetKey Pharmacophore / Essential Structural Motif
SIRT2Intact 4-carbonyl, C2-alkyl chain (3-5 carbons), C6/C8 electron-withdrawing groups acs.orgnih.gov
COX-2p-Methylsulfonylphenyl group at C-4 nih.govresearchgate.net
MycobacteriumChroman-4-one scaffold researchgate.net
BacteriaC2-hydrophobic substituent, C4-H-bond donor/acceptor, C5/C7-OH groups acs.org
Various2-Amino-4H-chromene skeleton nih.gov
GPR554-Keto function (as H-bond acceptor) acs.org

Comparative SAR Analysis with Other Chromen-4-one and Chromene Scaffolds

Comparative structure-activity relationship (SAR) analysis of different but related scaffolds provides valuable insights into the structural requirements for a desired biological activity. Within the broader family of chromene-based compounds, comparisons between chromen-4-ones, chroman-4-ones (their saturated counterparts), and other related structures have revealed important SAR trends.

For SIRT2 inhibition, a comparison between chroman-4-one and chromone derivatives showed that the saturated chroman-4-one was slightly more active than the unsaturated chromone analogue. acs.orgnih.gov This highlights that the absence of the C2-C3 double bond in the chromanone ring can lead to significant variations in biological activity, a trend that has been noted more broadly. nih.gov

In the realm of antibacterial agents, a comparative study of a 4-chromanone flavonoid series and a corresponding chalcone (B49325) series (open-chain precursors) found that the chalcones generally exhibited more potent activity against Gram-positive bacteria. acs.org This suggests that for this particular activity, the cyclized chromanone ring may not be essential and that the flexibility of the chalcone scaffold could be advantageous for target interaction.

The chromene scaffold is a versatile platform that extends beyond the 4-oxo derivatives. Styrylchromones, which feature a styryl group attached to the chromone core, represent another class of biologically active compounds. nih.gov The pharmacological properties of simple 4H-chromenes are also highly dependent on their substitution patterns. islandarchives.ca The chromene ring is a fundamental component of naturally occurring flavonoids and isoflavonoids, which possess a wide range of biological activities. uobaghdad.edu.iq

The following table provides a comparative overview of SAR trends across different chromene-based scaffolds.

Scaffold 1Scaffold 2Biological TargetComparative SAR Finding
Chroman-4-oneChromoneSIRT2The saturated chroman-4-one is slightly more active. acs.orgnih.gov
4-Chromanone flavonoidsChalconesGram-positive bacteriaThe open-chain chalcones are generally more potent. acs.org
Chromen-4-oneChromanoneGeneralThe absence of the C2-C3 double bond can significantly alter biological activity. nih.gov
Simple 4H-chromenesSubstituted 4H-chromenesVariousBiological properties are highly dependent on the substitution pattern. islandarchives.ca

Future Research Directions and Potential Applications for 3 Bromo 7 Chloro 4h Chromen 4 One

Development of Novel Synthetic Routes for Enhanced Yields and Purity

Key areas for exploration include:

Microwave-assisted organic synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields for the cyclization and halogenation steps involved in the synthesis of the target compound.

Continuous flow chemistry: For large-scale production, developing a continuous flow process would offer advantages in terms of safety, reproducibility, and purity.

Green chemistry approaches: The use of environmentally benign solvents, catalysts, and reagents will be crucial for developing sustainable synthetic methods. This could involve exploring solid-supported catalysts that can be easily recovered and reused.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Improved Classical Synthesis Well-understood reaction mechanisms.Often requires harsh conditions, multiple steps, and can have moderate yields.
Microwave-Assisted Synthesis Rapid reaction times, higher yields, improved purity.Scalability can be a challenge.
Continuous Flow Chemistry High scalability, improved safety and control, consistent product quality.Requires specialized equipment and process optimization.
Catalytic Methods (e.g., Palladium-catalyzed cross-coupling) High efficiency and selectivity for derivatization.Catalyst cost and removal from the final product.

Achieving high yields and purity is critical for the subsequent biological evaluation and development of any potential therapeutic agent.

Targeted Design of Derivatives for Specific Biological Pathways

The 3-bromo and 7-chloro substituents on the chromen-4-one scaffold serve as versatile handles for the targeted design of derivatives with specific biological activities. The bromine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) studies: Systematic modification of the 3- and 7-positions to probe the effects of different substituents on biological activity. For instance, introducing various aryl, heteroaryl, or alkyl groups at the 3-position could lead to derivatives with enhanced potency and selectivity for specific biological targets.

Bioisosteric replacement: Replacing the bromine or chlorine atoms with other functional groups of similar size and electronic properties to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

Hybrid molecule design: Combining the 3-Bromo-7-chloro-4H-chromen-4-one scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. For example, linking it to a known anti-inflammatory agent could result in a novel compound with enhanced efficacy.

The following table outlines potential derivative classes and their target biological pathways:

Derivative ClassPotential FunctionalizationTarget Biological Pathway
Anti-inflammatory Agents Introduction of substituted aryl groups at the 3-position.Cyclooxygenase (COX) and lipoxygenase (LOX) inhibition.
Anticancer Agents Synthesis of pyrazole-fused derivatives.Kinase inhibition, apoptosis induction.
Antimicrobial Agents Incorporation of nitrogen-containing heterocycles.Inhibition of bacterial cell wall synthesis or DNA gyrase.
Antitubercular Agents Scaffold morphing and introduction of lipophilic side chains.Targeting enzymes specific to Mycobacterium tuberculosis. nih.gov

Integration of Advanced Computational Methods for Predictive Modeling

To streamline the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening, the integration of advanced computational methods will be indispensable. In silico studies can provide valuable insights into the potential biological activities and pharmacokinetic properties of this compound and its derivatives.

Future computational research should involve:

Molecular Docking: To predict the binding modes and affinities of the designed derivatives with various biological targets. This can help in prioritizing the synthesis of compounds with the highest likelihood of being active.

Quantitative Structure-Activity Relationship (QSAR) modeling: To develop mathematical models that correlate the structural features of the compounds with their biological activities. These models can be used to predict the activity of yet-unsynthesized derivatives.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To computationally assess the drug-likeness of the designed compounds at an early stage, helping to identify and filter out candidates with unfavorable pharmacokinetic or toxicity profiles.

Computational MethodApplication in Drug DiscoveryPredicted Parameters
Molecular Docking Target identification and lead optimization.Binding affinity, binding mode, protein-ligand interactions.
QSAR Prediction of biological activity for new derivatives.IC50, EC50 values.
ADMET Prediction Early-stage assessment of drug-likeness.Oral bioavailability, blood-brain barrier penetration, potential toxicity.

These computational approaches will enable a more rational and targeted design of novel derivatives, ultimately accelerating the discovery of new therapeutic agents.

Exploration of Emerging Biological Targets and Therapeutic Areas

While chromen-4-ones are known to exhibit a range of biological activities, there is significant potential for this compound and its derivatives to interact with novel and emerging biological targets. The unique electronic and steric properties conferred by the halogen substituents may lead to unexpected biological profiles.

Future research should aim to explore:

High-throughput screening (HTS): Screening a library of derivatives against a broad panel of biological targets to identify novel activities.

Phenotypic screening: Assessing the effects of the compounds in cell-based assays that are relevant to various diseases, which can uncover novel mechanisms of action without a preconceived target.

Target deconvolution: For compounds that show interesting activity in phenotypic screens, identifying the specific molecular target(s) responsible for the observed effects.

Potential emerging therapeutic areas for exploration include:

Neurodegenerative diseases: Some flavonoid derivatives have shown neuroprotective effects. Investigating the potential of this compound derivatives to modulate pathways involved in diseases like Alzheimer's and Parkinson's could be a fruitful area of research.

Metabolic disorders: Exploring the effects of these compounds on targets involved in diabetes and obesity, such as protein tyrosine phosphatases or peroxisome proliferator-activated receptors (PPARs).

Viral diseases: Given the broad biological activities of chromen-4-ones, screening against a panel of viruses could lead to the discovery of novel antiviral agents.

The exploration of new biological targets and therapeutic areas will be crucial for unlocking the full potential of this compound as a versatile scaffold for drug discovery.

Q & A

Q. What are the most reliable synthetic routes for 3-Bromo-7-chloro-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

The synthesis of halogenated chromenones typically involves cyclization of substituted phenols or Friedel-Crafts acylation. For bromo-chloro derivatives, regioselective halogenation is critical. Evidence from analogous compounds (e.g., 5-Bromo-7-fluorochroman-4-one HCl) suggests using catalytic Lewis acids (e.g., AlCl₃) to direct halogen placement . Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometry of halogenating agents (e.g., N-bromosuccinimide for bromination) can improve yields above 70%. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • ¹H/¹³C NMR : Look for diagnostic peaks: a carbonyl carbon at ~175 ppm (C-4), aromatic protons in the 6.5–8.5 ppm range, and halogen-induced deshielding .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M-H]⁻ peaks matching the molecular formula (C₉H₅BrClO₂; exact mass 275.89).
    • X-ray Crystallography : Use SHELX or WinGX for structure refinement. Key metrics: R-factor <0.05, anisotropic displacement parameters for heavy atoms (Br, Cl), and hydrogen bonding analysis .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, or dichloromethane. Use sonication for aqueous suspensions .
  • Stability : Stable at room temperature in dark, dry conditions. Degrades under prolonged UV exposure (monitor via HPLC with C18 columns and UV detection at 254 nm) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

Bromine at C-3 participates more readily in Suzuki-Miyaura couplings (Pd catalysis) due to lower bond dissociation energy vs. C-Cl. Use microwave-assisted conditions (100°C, 30 min) with aryl boronic acids and Cs₂CO₃ as base. The electron-withdrawing Cl at C-7 reduces electron density on the chromenone ring, slowing nucleophilic attacks but enhancing electrophilic substitution at C-6 .

Q. What challenges arise in resolving crystallographic disorder in this compound, and how can they be mitigated?

Heavy atoms (Br, Cl) often cause anisotropic displacement ambiguities. Strategies:

  • Collect high-resolution data (θ > 25°) to reduce thermal motion artifacts.
  • Use SHELXL’s PART instruction to model disorder, refining occupancy factors iteratively.
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound against kinase targets?

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. The chloro group increases polarity, enhancing binding to ATP pockets in kinases.
  • Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17). Key interactions: halogen bonding between Br/Cl and backbone carbonyls (e.g., Met793), and π-π stacking with chromenone .

Q. What analytical techniques are optimal for resolving contradictions in reaction mechanisms involving this compound?

  • Kinetic Isotope Effects (KIE) : Compare rates of ¹²C/¹³C or ¹H/²H substitutions to identify rate-determining steps.
  • In-situ FTIR : Monitor intermediate formation (e.g., enolates) during nucleophilic substitution.
  • LC-MS/MS : Detect transient intermediates (e.g., bromonium ion adducts) with high sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.